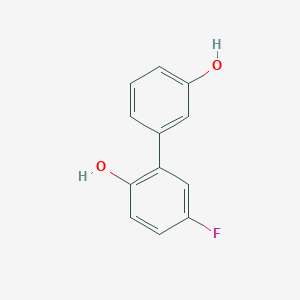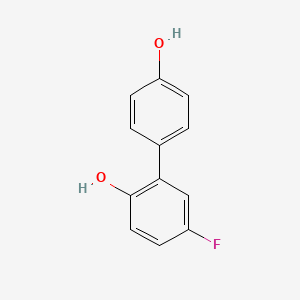
3-(3,4-Dimethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)picolinic acid (3,4-DMPA) is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the synthesis of many biologically active compounds, including antibiotics and other pharmaceuticals. 3,4-DMPA has recently become a subject of increasing interest due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of drug metabolism, and the development of new drugs. It has also been used in the study of enzyme kinetics and the synthesis of fluorescent probes. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used to study the structure and function of proteins, as well as to develop new methods of drug delivery.
作用機序
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of the synthesis of new proteins, which could be beneficial in the treatment of certain diseases. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an antioxidant, which could be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the inhibition of the synthesis of new proteins, and the inhibition of the activity of certain enzymes involved in drug metabolism. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have an effect on the regulation of gene expression.
実験室実験の利点と制限
The use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages, including its low cost, its ability to be synthesized in a variety of ways, and its wide range of applications. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is relatively safe and non-toxic, making it ideal for use in laboratory experiments. However, there are some limitations to the use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments, including its instability in aqueous solutions and its susceptibility to oxidation.
将来の方向性
The potential applications of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% are vast, and there are many potential future directions for research into the compound. These include the development of new drugs, the study of its effects on gene expression and drug metabolism, the development of new methods of drug delivery, and the study of its antioxidant and anti-inflammatory effects. Additionally, further research into the synthesis methods of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% could lead to more efficient and cost-effective production methods.
合成法
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,4-dimethoxybenzoic acid (DMBA) via two different methods. The first method is a two-step process in which DMBA is first converted to 3,4-dimethoxybenzaldehyde (DMBA-CHO) using a base-catalyzed condensation reaction. This is then followed by a Friedel-Crafts acylation reaction to produce 3-(3,4-Dimethoxyphenyl)picolinic acid, 95%. The second method involves a one-step reaction in which DMBA is directly converted to 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% using an acid-catalyzed condensation reaction.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCTXRCKCIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














